molecular formula C22H20ClN3O2 B2974794 1-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 442649-75-4

1-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No. B2974794
CAS RN: 442649-75-4
M. Wt: 393.87
InChI Key: FGIISVWZYARSQD-UHFFFAOYSA-N
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Description

The compound “1-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one” is a chemical compound with the molecular formula C23H22ClN3O3 . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of such compounds usually involves a condensation reaction between an amine, a compound with active hydrogens, and an aldehyde . This process forms a class of organic compounds known as Mannich bases . They are versatile intermediates in organic synthesis .


Molecular Structure Analysis

Mannich bases are structurally defined as 2-amino-ketones, compounds that contain the NCH2Y fragment with a central electrophilic carbon atom in the presence of two geminal heteroatoms, one of which is nitrogen .


Chemical Reactions Analysis

Mannich bases are usually formed from the condensation of an amine, a non-enolizable aldehyde (e.g., formaldehyde (HCOH)), and a hydrogen-active compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 423.8921 . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Stroke Therapy

This compound has shown promise as a neuroprotective agent in the treatment of ischemic stroke . It has demonstrated potent antioxidant properties, which are crucial in mitigating oxidative stress associated with stroke. By trapping different types of toxic radical oxygenated species, it supports neuronal viability and reduces infarct size, positioning it as a potential lead compound for stroke therapy.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer activity . Specifically, they have been tested against neuroblastoma and breast adenocarcinoma cell lines, showing the ability to reduce cell viability with micromolar potency. This suggests its potential use in developing treatments for these types of cancer.

Antifungal Applications

Mannich bases, which include this compound, have been identified for their antifungal properties . They are effective against a range of fungal pathogens, making them valuable in the synthesis of new antifungal agents. Their efficacy against phytopathogens and human opportunistic pathogens highlights their potential in medicinal applications to treat fungal infections.

Chemical Research

In chemical research, this compound serves as a versatile intermediate. It can be used in the synthesis of various heterocyclic compounds, which are essential in the development of new pharmaceuticals and agrochemicals . Its role in the creation of novel antifungal agents is particularly noteworthy.

Pharmacological Research

The compound’s structure, featuring a quinoline moiety, makes it a candidate for pharmacological research, exploring its interactions with biological systems . Its potential in drug design and discovery is significant, given its biological activities and the possibility of synthesizing a wide range of derivatives.

Biochemical Studies

In biochemistry, the compound could be used to study the mechanisms of action of similar molecules against diseases like tuberculosis . Its structural similarity to other active substances that have been approved for medical use offers a pathway to understanding and developing new treatments.

Future Directions

The compound could be further studied for its potential applications in pharmaceutical, agrochemical, and material fields, given its wide range of biological activities . The antifungal effect exhibited by Mannich bases suggests that compounds that have a heterocyclic system attached to the β-amino core are attractive alternatives oriented to the synthesis of novel and helpful antifungal agents .

properties

IUPAC Name

1-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c1-3-21(27)26-20(13-19(25-26)14-7-5-4-6-8-14)17-12-15-11-16(28-2)9-10-18(15)24-22(17)23/h4-12,20H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIISVWZYARSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=CC(=CC4=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

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